![molecular formula C14H16N2O2 B2984983 N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide CAS No. 2361640-25-5](/img/structure/B2984983.png)
N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
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Description
The compound is a derivative of isoquinoline, a type of nitrogen-containing heterocycle . Isoquinoline derivatives are often used as building blocks in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The compound contains an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. It also contains an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen .Chemical Reactions Analysis
Isoquinoline derivatives can participate in a variety of chemical reactions, particularly those that involve the nitrogen atom or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the amide group could enhance its solubility in polar solvents .Mechanism of Action
properties
IUPAC Name |
N-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(18)16-7-6-11-4-5-13(15-10(2)17)8-12(11)9-16/h3-5,8H,1,6-7,9H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLDEBLJBUEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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